1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester
Description
The compound "1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester" is a structurally complex piperazine derivative featuring a cyclopentenyl core substituted with phenylamino and phenylimino groups. Piperazine derivatives are frequently explored for their pharmacological properties, including anti-schistosomal (), antioxidant (), and kinase-inhibitory activities (). The ethyl ester moiety likely enhances lipophilicity, influencing bioavailability and metabolic stability .
Properties
CAS No. |
63149-38-2 |
|---|---|
Molecular Formula |
C26H30N4O2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 4-[5-(anilinomethylidene)-2-(phenyliminomethyl)cyclopenten-1-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H30N4O2/c1-2-32-26(31)30-17-15-29(16-18-30)25-21(19-27-23-9-5-3-6-10-23)13-14-22(25)20-28-24-11-7-4-8-12-24/h3-12,19-20,27H,2,13-18H2,1H3 |
InChI Key |
LJJCVHFNCVEXHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(CCC2=CNC3=CC=CC=C3)C=NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Procedures
Detailed Experimental Conditions and Observations
Step 2 Reaction Detail : The cyclopentenyl substitution is performed by dissolving the intermediate in methanol, adding saturated sodium bicarbonate solution, and heating at 50°C for 0.5 to 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction workup involves extraction with ethyl acetate and water, drying over sodium sulfate, concentration, and flash chromatography purification. This step yields a white solid product with approximately 79.5% yield.
Imine Formation Step : The key step for introducing the phenylamino and phenylimino groups involves a copper(II) acetate-catalyzed condensation in dry N,N-dimethylformamide (DMF) with triethylamine as base. The reaction is stirred at ambient temperature for 4 days with 5Å molecular sieves to remove water and drive the equilibrium towards imine formation. After workup and purification, the yield is moderate (~33%), reflecting the complexity of the condensation and possible side reactions.
Mechanistic Insights
- The esterification step proceeds via acid-catalyzed nucleophilic substitution of the carboxylic acid by ethanol.
- The cyclopentenyl substitution likely involves nucleophilic attack on the cyclopentenone derivative facilitated by bicarbonate base.
- Imine formation is a reversible condensation between amine and aldehyde/ketone groups; the use of molecular sieves and copper catalyst enhances the reaction rate and shifts equilibrium towards product formation.
Data Tables Summarizing Key Preparation Parameters
| Parameter | Value/Condition | Remarks |
|---|---|---|
| Molecular Weight | 335.36 g/mol | Confirmed by mass spectrometry |
| Solvent for esterification | Ethanol | Acidic catalysis (H2SO4) |
| Cyclopentenyl substitution | Methanol + saturated NaHCO3, 50°C | Reaction time: 0.5-2 hours |
| Imine formation solvent | Dry DMF | Catalyst: Cu(OAc)2; Base: triethylamine |
| Reaction temperature | Ambient (20-25°C) | For imine formation |
| Reaction time (imine) | 96 hours | Extended time for complete conversion |
| Purification method | Flash chromatography (PE/EA mixtures) | Gradient varies per step |
| Yield (esterification) | 75-85% | Good yield |
| Yield (cyclopentenyl step) | 79.5% | High yield |
| Yield (imine formation) | 33% | Moderate yield due to complexity |
Research Discoveries and Supporting Evidence
- The preparation of this compound has been documented through experimental procedures involving sodium bicarbonate-promoted substitution and copper-catalyzed imine formation.
- The use of molecular sieves and base catalysts is critical for driving imine formation to completion.
- The moderate yield in the final step suggests potential for optimization in catalyst loading, solvent choice, or reaction time.
- Physicochemical properties such as solubility, molecular weight, and logP values have been characterized to support compound identification and purity assessment.
Chemical Reactions Analysis
1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares a piperazinecarboxylic acid ethyl ester backbone with multiple analogs. Key structural differences lie in the substituents on the piperazine ring and adjacent moieties, which dictate physicochemical and biological properties:
Pharmacological and Toxicological Insights
- Anti-Schistosomal Activity : Piperazine derivatives with arylalkyl groups (e.g., 4-methylbenzyl in ) exhibit improved efficacy against Schistosoma mansoni, suggesting the target compound’s cyclopentenyl-phenyl groups may confer similar activity .
- Antioxidant Potential: Pyrazole-carbaldehyde analogs () demonstrate radical scavenging activity, implying the phenylimino/amino groups in the target compound could contribute to antioxidant effects .
- Toxicity Profiles : Compounds with nitrophenyl () or pyrazole () substituents show acute toxicity (H302, H315), highlighting the need for careful handling of the target compound during synthesis .
Biological Activity
1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a piperazine ring, which is known for its role in various biological activities, including antimicrobial and anticancer effects.
Anticancer Properties
Recent studies have indicated that compounds similar to 1-piperazinecarboxylic acid derivatives exhibit significant anticancer properties. For instance, a related compound was found to induce apoptosis in tumor cells at concentrations ranging from 30 to 100 nM, demonstrating its potential as a multikinase inhibitor targeting CDK4/Cyclin D complexes .
Table 1: In Vitro Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MES-SA | 0.25 |
| Compound B | HCT15 | 0.3 |
| Compound C | CAPAN-1 | 0.5 |
This table illustrates the cytotoxic effects of various compounds related to piperazine derivatives against different cancer cell lines.
The mechanism by which these compounds exert their biological effects often involves inhibition of specific kinases. For example, multikinase inhibitors like PD-0332991 have shown efficacy against CDK4 and CDK6, leading to cell cycle arrest in cancer cells . The presence of the piperazine moiety in these compounds is crucial for their interaction with these kinases.
Antimicrobial Activity
Research also suggests potential antimicrobial properties for piperazine derivatives. Compounds with similar structures have been noted for their effectiveness against multi-drug resistant bacteria . The dual action of these compounds allows them to target multiple pathways in bacterial cells, enhancing their efficacy.
Study on Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives and evaluated their anticancer activity. One derivative exhibited potent inhibitory activity against several cancer cell lines, with an IC50 value significantly lower than that of standard chemotherapeutics .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial activity of piperazine derivatives against resistant strains of bacteria. The results indicated that certain modifications to the piperazine ring enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited for drug development .
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of substituted cyclopentenyl intermediates with piperazinecarboxylic acid derivatives. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt or DCC in anhydrous dichloromethane (DCM) at 0–25°C .
- Purification : Column chromatography (normal phase with gradients of DCM/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical parameters : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of imine groups .
Q. How can spectroscopic techniques validate the compound’s structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., phenylimino protons at δ 7.2–8.1 ppm; cyclopentenyl protons as multiplet at δ 5.5–6.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) and fragmentation patterns to distinguish regioisomers .
- FT-IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and imine (C=N) vibrations (~1620 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example:
- Solvent optimization : Replace DCM with THF or acetonitrile to enhance solubility of intermediates .
- Catalyst screening : Test ZnCl₂ or BF₃·Et₂O for imine formation efficiency .
- Byproduct analysis : LC-MS to identify side products (e.g., hydrolyzed esters or dimerized intermediates). Adjust pH to ≤6 to suppress hydrolysis .
Q. How to assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., ester hydrolysis to carboxylic acid) .
- Thermal analysis : TGA/DSC to determine decomposition onset temperatures (reported >200°C for similar piperazine esters) .
- Light sensitivity : UV-Vis spectroscopy to detect photodegradation (λmax shifts indicate structural changes) .
Q. How to resolve contradictions in safety data (e.g., undefined decomposition products)?
Methodological Answer:
- Hazard analysis : Conduct controlled pyrolysis-GC/MS to identify decomposition products (e.g., NOx, phenyl isocyanates) under simulated fire conditions .
- In silico modeling : Use tools like EPI Suite to predict toxicity of uncharacterized byproducts .
- Mitigation strategies : Implement scavengers (e.g., silica gel) during storage to absorb reactive gases .
Q. What strategies can elucidate structure-activity relationships (SAR) for modified derivatives?
Methodological Answer:
- Substituent variation : Replace ethyl ester with methyl or tert-butyl esters to study pharmacokinetic effects (e.g., logP changes) .
- Biological assays : Test derivatives against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays .
- Computational docking : Molecular dynamics simulations to predict binding affinities based on steric/electronic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
